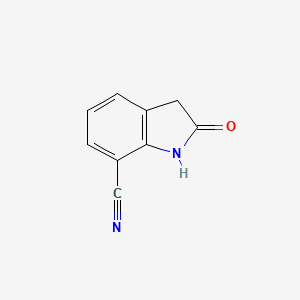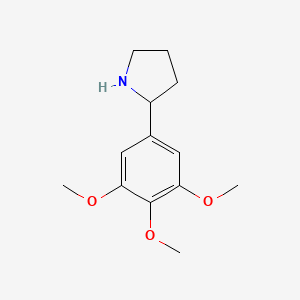
7-Cyano-oxindole
Vue d'ensemble
Description
7-Cyanooxindole is a heterocyclic organic compound with the molecular formula C9H6N2O It is characterized by the presence of a cyano group (-CN) attached to the seventh position of an oxindole ring
Applications De Recherche Scientifique
7-Cyanooxindole has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound is used as a sensitive fluorescence probe of hydration, revealing the microheterogeneity of binary solvent systems.
Medicine: Derivatives of 7-Cyanooxindole have shown potential as cyclin-dependent kinase inhibitors, which are explored as therapeutic strategies for cancer treatment.
Industry: Its role as an intermediate in the synthesis of bioactive compounds makes it valuable for industrial applications in pharmaceuticals and other fields.
Mécanisme D'action
Target of Action
Mode of Action
The mode of action of 7-Cyanooxindole is primarily through its fluorescence properties . It can serve as a sensitive fluorescence probe of hydration, with its fluorescence properties, including intensity, peak wavelength, and lifetime, depending on the amount of water in nine water–organic solvent mixtures .
Biochemical Pathways
It’s known that 7-cyanooxindole can reveal the underlying microheterogeneity of binary solvent systems .
Result of Action
The molecular and cellular effects of 7-Cyanooxindole’s action are primarily observed through changes in its fluorescence properties . For instance, its fluorescence intensity increases more than ten times upon going from a hydrated to a dehydrated environment .
Action Environment
The action, efficacy, and stability of 7-Cyanooxindole are influenced by environmental factors, particularly the presence of water . Its fluorescence properties, including intensity, peak wavelength, and lifetime, depend on the amount of water in nine water–organic solvent mixtures .
Its sensitivity to hydration levels makes it a valuable tool in probing the microheterogeneity of water-organic binary mixtures .
Analyse Biochimique
Biochemical Properties
7-Cyanooxindole plays a significant role in biochemical reactions, particularly as a fluorescence probe. Its fluorescence properties, including intensity, peak wavelength, and lifetime, are sensitive to the hydration state of its environment. This makes it a valuable tool for monitoring biological and chemical processes involving dehydration or hydration . In biochemical reactions, 7-Cyanooxindole interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with amino acid fluorophores, allowing for selective excitation of its fluorescence in the presence of naturally occurring amino acids .
Cellular Effects
The effects of 7-Cyanooxindole on various types of cells and cellular processes are profound. It influences cell function by acting as a sensitive fluorescence probe, which can be used to study cellular hydration states. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by providing insights into the microheterogeneity of cellular environments . The ability of 7-Cyanooxindole to reveal the hydration state of cells makes it a valuable tool in understanding cellular processes at a molecular level.
Molecular Mechanism
At the molecular level, 7-Cyanooxindole exerts its effects through its fluorescence properties. The compound’s fluorescence intensity increases significantly upon transitioning from a hydrated to a dehydrated environment. Additionally, its peak wavelength shifts, and its fluorescence decay lifetime increases, allowing for the distinction between differently hydrated environments . These properties enable 7-Cyanooxindole to serve as a sensitive probe for studying molecular interactions and environmental changes within cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Cyanooxindole change over time, particularly in terms of its stability and degradation. The compound’s fluorescence properties remain stable over a range of hydration states, making it a reliable tool for long-term studies. Its fluorescence intensity, peak wavelength, and decay lifetime can vary depending on the specific environmental conditions, such as the composition of water-organic solvent mixtures . These temporal effects are crucial for understanding the long-term impact of 7-Cyanooxindole on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 7-Cyanooxindole vary with different dosages in animal models. At lower doses, the compound can effectively serve as a fluorescence probe without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions . Understanding the dosage effects of 7-Cyanooxindole is essential for its safe and effective application in biochemical and pharmacological research.
Metabolic Pathways
7-Cyanooxindole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s interactions with specific enzymes can affect its stability and degradation, impacting its overall metabolic profile
Transport and Distribution
Within cells and tissues, 7-Cyanooxindole is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms of 7-Cyanooxindole is essential for its effective application in biochemical studies.
Subcellular Localization
7-Cyanooxindole’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can vary depending on its localization within the cell, impacting its overall biochemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7-Cyanooxindole can be synthesized through several methods. One common approach involves the cyanocarbonation and hydrogenation of 7-formyl indole. This method efficiently produces 7-Cyanooxindole in good yields and can be scaled up for larger quantities, making it an attractive method for research purposes.
Industrial Production Methods: While specific industrial production methods for 7-Cyanooxindole are not extensively documented, the scalability of the cyanocarbonation/hydrogenation process suggests its potential for industrial applications. The process involves the use of appropriate catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Cyanooxindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxindole derivatives.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxindole derivatives, while reduction can produce amines or other functionalized compounds.
Comparaison Avec Des Composés Similaires
7-Cyanoindole: Similar in structure but lacks the oxindole ring.
6-Cyanooxindole: Differentiated by the position of the cyano group.
5-Cyanooxindole: Another positional isomer with the cyano group at the fifth position.
Uniqueness: 7-Cyanooxindole is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to serve as a fluorescence probe and its potential as a cyclin-dependent kinase inhibitor highlight its versatility and importance in scientific research.
Propriétés
IUPAC Name |
2-oxo-1,3-dihydroindole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-7-3-1-2-6-4-8(12)11-9(6)7/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZZMPZKZBRDNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C#N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378398 | |
| Record name | 7-Cyanooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380427-40-7 | |
| Record name | 7-Cyanooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-2,3-dihydro-1H-indole-7-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)

![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)





![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)




